2,4-Bis(chloromethyl)toluene
Overview
Description
2,4-Bis(chloromethyl)toluene is a chemical compound with the molecular formula C9H10Cl2 . It is also known by other names such as 2,4-Bis(chloromethyl)-1-methylbenzene and Benzene, 2,4-bis(chloromethyl)-1-methyl- . The molecule contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .
Synthesis Analysis
The synthesis of this compound can be achieved through chloromethylation of aromatic compounds . A production process involves adding petroleum ether, biphenyl, by-products, paraformaldehyde, and zinc chloride to a reactor, stirring uniformly, introducing dry HCl gas, and performing chloromethylation reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered aromatic ring with two chloromethyl groups attached at the 2nd and 4th positions . The average mass of the molecule is 189.082 Da, and the monoisotopic mass is 188.015961 Da .Scientific Research Applications
1. Adsorption of Volatile Organic Compounds
2,4-Bis(chloromethyl)toluene has been utilized in the synthesis of highly porous hypercross-linked polymers. These polymers serve as effective sorbents for removing volatile organic compounds such as chloroform, toluene, and ethyl methyl ketone under humidified conditions. The micro-porous nature of these polymers allows for significant adsorption, making them useful in environmental and industrial applications (Vinodh et al., 2015).
2. Photovoltaic and Photoelectrochemical Applications
In the field of photovoltaics and photoelectrochemical studies, this compound derivatives have been linked with phenyleneethynylene oligomers. These derivatives are used in light-harvesting molecules, contributing to the development of improved solar cells and photocatalytic materials (Matsunaga et al., 2008).
3. Synthesis of Biologically Active Compounds
The compound is involved in the synthesis of various biologically active coumarin derivatives. These derivatives have potential applications in pharmacology and medicinal chemistry due to their antibacterial properties (Hamdi et al., 2006).
4. Polymerization and Material Science
This compound is a key compound in the formation of polymers like poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene) through anionic mechanisms. This process is crucial for creating materials with specific structural and functional properties (Zhang et al., 2003).
5. Catalysis in Organic Synthesis
The compound has been used in various catalytic processes, including in the oxidation of toluene and other organic compounds. Its presence in catalytic systems enhances the efficiency of chemical reactions, which is significant in industrial chemistry and organic synthesis (Roy & Manassero, 2010).
Mechanism of Action
Properties
IUPAC Name |
2,4-bis(chloromethyl)-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCWYAWNOIYUAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062614 | |
Record name | 2,4-Bis(chloromethyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2735-05-9 | |
Record name | 2,4-Bis(chloromethyl)toluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2735-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2,4-bis(chloromethyl)-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002735059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2,4-bis(chloromethyl)-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Bis(chloromethyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-bis(chloromethyl)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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